physical and chemical properties of 1,2,4-Trichloro-2-butene
physical and chemical properties of 1,2,4-Trichloro-2-butene
CAS: 2431-54-1 | Molecular Formula: C₄H₅Cl₃ | Molecular Weight: 159.44 g/mol [1][2]
Executive Summary
1,2,4-Trichloro-2-butene is a poly-functionalized organochloride intermediate critical in the synthesis of complex heterocyclic pharmacophores and agrochemicals. Characterized by its dual allylic chloride functionality and a central vinylic chlorine, it offers unique regioselective handles for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a rigorous analysis of its physicochemical profile, synthesis pathways, and handling protocols, designed for research and development professionals.
Molecular Architecture & Stereochemistry
The reactivity of 1,2,4-trichloro-2-butene stems from its electron-deficient alkene core flanked by two allylic chlorides.
-
Isomerism: The compound exists as geometric isomers (E and Z). The commercial grade is often a mixture, though the Z-isomer (cis) is frequently the thermodynamic product of specific dehydrochlorination routes.
-
Structural Reactivity Map:
-
C1 & C4 (Allylic): Highly reactive toward SN2 and SN2' nucleophilic attack. The C4 position is generally less sterically hindered than C1.
-
C2 (Vinylic): Resistant to standard nucleophilic substitution but susceptible to metal-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling).
-
Chemical Structure Diagram
The following diagram illustrates the core connectivity and potential reactive sites.
Physicochemical Profile
The following data represents the standard values for the technical grade mixture (approx. 95%+ purity).
| Property | Value | Condition/Note |
| Physical State | Clear, colorless to pale yellow liquid | Ambient temperature |
| Boiling Point | 118–120.5 °C | @ 100 mmHg [1] |
| Density | 1.34 g/cm³ | @ 20 °C [2] |
| Refractive Index | 1.5120 | @ 20 °C (Predicted) |
| Flash Point | > 90 °C | Closed Cup (Estimated) |
| Solubility | Insoluble in water; Soluble in CHCl₃, THF, Ethanol | Lipophilic nature (LogP ~ 2.[6][7][8][9]6) |
| Vapor Pressure | ~1.6 mmHg | @ 25 °C [3] |
Critical Note: Due to the high boiling point and thermal sensitivity of allylic chlorides, distillation should always be performed under reduced pressure to prevent polymerization or decomposition.
Synthesis & Production Pathways
The primary industrial route to 1,2,4-trichloro-2-butene involves the controlled dehydrochlorination of 1,2,3,4-tetrachlorobutane.[7] This method is favored for its ability to utilize byproducts from chloroprene rubber manufacturing.
Mechanism: Dehydrochlorination
The elimination of HCl from 1,2,3,4-tetrachlorobutane is regioselective, typically driven by basic conditions (e.g., aqueous lime slurry or NaOH).
Process Insight: The reaction is often run at reflux temperatures (approx. 90-100°C) with a phase transfer catalyst to enhance the interaction between the organic halide and the aqueous base. The product forms an azeotrope with water, allowing for continuous removal and shifting the equilibrium forward [1].
Reactivity & Applications in Drug Development
1,2,4-Trichloro-2-butene serves as a versatile C4 synthon. Its reactivity is defined by the "Allylic Chloride Effect," where the adjacent pi-system stabilizes the transition state of nucleophilic substitutions.
Nucleophilic Substitution (SN2)
The terminal allylic chlorides (C1 and C4) are prime targets for amines, thiols, and alkoxides.
-
Application: Synthesis of bis-alkylated pyrrolidines or piperidines by reacting with primary amines.
-
Protocol Note: Use a non-nucleophilic base (e.g., DIPEA) to scavenge HCl. Cold conditions (0°C) are recommended initially to prevent uncontrolled polymerization.
Metal-Catalyzed Coupling
The vinylic chlorine at C2 is generally inert to standard nucleophiles but can be activated by Palladium catalysts.
-
Pathway: Suzuki or Stille coupling at C2 allows for the introduction of aryl or alkyl groups, preserving the allylic chloride handles for later functionalization.
Safety & Handling Protocols (E-E-A-T)
As a halogenated alkene, 1,2,4-trichloro-2-butene poses significant health risks. It is a potent alkylating agent and lachrymator.
Toxicology Profile
-
Acute Toxicity: High.[10] Likely toxic if inhaled or swallowed.[11][12]
-
Skin/Eye: Severe irritant.[11] Can cause chemical burns and blistering (vesicant properties similar to mustard gas analogs).
-
Target Organs: Liver, Kidneys, Respiratory System.
Handling Standard Operating Procedure (SOP)
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood with a face velocity > 100 fpm.
-
PPE:
-
Gloves: Double-gloving recommended. Silver Shield® or Viton® laminate gloves provide the best permeation resistance. Standard nitrile is insufficient for prolonged contact.
-
Respiratory: If not in a hood, use a full-face respirator with organic vapor cartridges (OV/AG).
-
-
Spill Management: Do not use water. Adsorb with vermiculite or sand. Neutralize the area with a dilute ethanolic solution of sodium hydroxide if appropriate for the surface.
References
-
Benchchem. (n.d.). 2,3-Dichloro-1,3-butadiene Synthesis & Properties. Retrieved from (Data on dehydrochlorination precursors).
-
Smolecule. (2025).[11] 2,3,4-Trichloro-1-butene and Isomers Property Comparison. Retrieved from (Density and Isomer Data).
-
Chemsrc. (2025).[11] Physical Properties of Chlorinated Butenes. Retrieved from .
-
PubChem. (n.d.). Compound Summary for 1,2,4-Trichloro-2-butene. National Library of Medicine. Retrieved from .
Sources
- 1. Buy 2,3,4-Trichloro-1-butene | 2431-50-7 [smolecule.com]
- 2. 2,3,4-Trichloro-1-butene | CAS#:2431-50-7 | Chemsrc [chemsrc.com]
- 3. 1,2,4-三氯丁-2-烯 [cn.dycnchem.com]
- 4. dokumen.pub [dokumen.pub]
- 5. US10427998B2 - Compositions based on 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. 2,2,3,3-Tetrachlorobutane|C4H6Cl4|CAS 14499-87-7 [benchchem.com]
- 7. 2,3-Dichloro-1,3-butadiene | 1653-19-6 | Benchchem [benchchem.com]
- 8. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 9. lookchem.com [lookchem.com]
- 10. agilent.com [agilent.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
